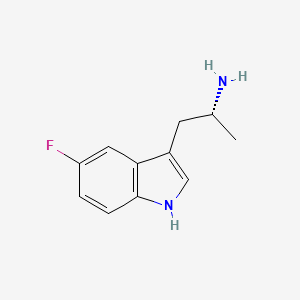

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine

Description

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine (CAS 712-08-3), also known as 5-fluoro-α-methyltryptamine (5F-AMT), is a chiral psychoactive compound belonging to the tryptamine class. Its molecular formula is C₁₁H₁₃FN₂, with a molecular weight of 192.23 g/mol and a density of 1.205 g/cm³ . The compound features a 5-fluoro-substituted indole core and a propan-2-amine side chain.

Properties

IUPAC Name |

(2R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFDWBZMCPVED-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=C1C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Propan-2-Amine Side Chain: The side chain can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the indole ring or the side chain.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

Oxidation: Indole-3-carboxylic acids

Reduction: Reduced indole derivatives

Substitution: Substituted indole derivatives

Scientific Research Applications

®-1-(5-fluoro-1H-ind

Biological Activity

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine is a substituted tryptamine that features a unique structural modification with a fluorine atom at the 5-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential interactions with neurotransmitter systems, particularly serotonin receptors, which play crucial roles in mood regulation and neurological functions.

The compound's molecular formula is with a molecular weight of approximately 222.22 g/mol. Its structure can be represented as follows:

This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system (CNS). The presence of the fluorine atom enhances its binding affinity to serotonin receptors, which are integral to regulating mood, anxiety, and other psychological functions. The compound may act as an agonist or antagonist at these receptors, influencing neurotransmitter levels and signaling pathways.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Case Studies

In a notable case study involving the evaluation of this compound, researchers investigated its effects on GSK-3β activity in SH-SY5Y neuronal cells. The results showed that treatment with the compound led to a significant increase in inactive phospho-GSK3α/β levels while decreasing active forms after one hour of exposure. This suggests that the compound may play a role in neuroprotection by modulating GSK-3β activity, which is implicated in various neurodegenerative diseases .

Comparison with Similar Compounds

Halogen-Substituted Indole Derivatives

Key Insights :

- Fluoro vs. Chloro : The 5-fluoro substitution in 5F-AMT confers higher lipophilicity and metabolic stability compared to the chloro analog (PAL-542), which may explain its prolonged pharmacological effects .

- Dual Halogenation : The 5-Cl,7-F analog exhibits enhanced receptor affinity but rapid clearance due to steric hindrance .

Side Chain Modifications

Key Insights :

Heterocyclic Core Variations

Key Insights :

Stereochemical Considerations

The (R) -enantiomer of 1-(5-fluoro-1H-indol-3-yl)propan-2-amine demonstrates higher enantiomeric excess (ee) and receptor selectivity compared to its (S) -counterpart. For example:

- (R)-1-(4-methoxyphenyl)propan-2-amine : Achieved 84% ee in enzymatic synthesis, highlighting the importance of chirality in pharmacological activity .

Q & A

Basic: What synthetic routes are available for (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine, and what are their limitations?

Methodological Answer:

Two primary approaches are used:

Chemical Synthesis : Traditional methods involve alkylation of 5-fluoroindole derivatives followed by chiral resolution. These routes often suffer from low enantiomeric excess (ee) unless chiral catalysts or auxiliaries are employed.

Biocatalytic Synthesis : ω-Transaminases (e.g., ATA-117) enable enantioselective amination. Immobilized Enzyme Reactors (IMERs) optimize reaction efficiency, achieving ~60% conversion and 84% ee for analogous compounds (e.g., (R)-1-(4-methoxyphenyl)propan-2-amine) using isopropylamine as an amino donor .

| Method | Yield | ee | Limitations |

|---|---|---|---|

| Chemical Alkylation | Variable | <50% | Requires chiral resolution steps |

| Biocatalytic (ATA-117) | 60% | 84% | Substrate inhibition; scalability issues |

Basic: How is the molecular structure and purity validated for this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at indole C5, amine group at propan-2-amine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂FN₂: calc. 190.1018, observed 190.1015).

- X-ray Crystallography : SHELX software refines crystal structures to determine absolute stereochemistry (e.g., (R)-configuration) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .

Basic: What analytical methods ensure enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase resolves enantiomers. Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine enhances detection sensitivity .

- Circular Dichroism (CD) : Confirms optical activity of the (R)-enantiomer.

- Polarimetry : Measures specific rotation (e.g., [α]₂₀ᴰ = +15° for (R)-enantiomer).

Advanced: How can ω-transaminases improve enantioselective synthesis?

Methodological Answer:

ATA-117, an (R)-selective ω-transaminase, catalyzes asymmetric amination of ketone precursors. Key optimizations include:

- Immobilization : Covalent attachment to epoxy monolithic silica (IMER) enhances enzyme stability and reusability.

- Design of Experiments (DoE) : Multivariate analysis optimizes pH (7.5–8.5), temperature (30–40°C), and donor concentration (isopropylamine >200 mM).

- Amino Donors : Isopropylamine outperforms alanine in conversion efficiency (60% vs. <30%) .

| Condition | Optimal Range | Impact on ee |

|---|---|---|

| pH | 8.0 | Maximizes activity |

| Temperature | 37°C | Balances kinetics/stability |

| Donor Concentration | 250 mM | Reduces substrate inhibition |

Advanced: How does the 5-fluoro substituent affect pharmacological activity?

Methodological Answer:

The fluorine atom:

- Increases Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.

- Modulates Receptor Binding : Structural analogs (e.g., BW723C86) show affinity for serotonin receptors (5-HT₂B/₂C), suggesting potential CNS activity .

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

Advanced: What challenges arise in scaling enantioselective synthesis?

Methodological Answer:

- Enzyme Stability : Immobilization mitigates denaturation but requires optimized flow rates in continuous reactors.

- Byproduct Inhibition : Accumulation of ketone byproducts (e.g., acetone) reduces efficiency; in situ removal via distillation improves yields.

- Regulatory Compliance : Analogous compounds (e.g., 4-FEA) are controlled substances, necessitating strict synthesis protocols .

Advanced: How is crystallographic data analyzed to confirm stereochemistry?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).

- Refinement : SHELXL refines positional/anisotropic displacement parameters. Flack parameter (x ≈ 0.02) confirms (R)-configuration .

- Validation : CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.

Advanced: What strategies improve metabolic stability in vivo?

Methodological Answer:

- Deuterium Incorporation : Replacing labile hydrogens with deuterium at α-amine positions reduces CYP-mediated oxidation.

- Prodrug Design : Esterification of the amine group enhances oral bioavailability.

- Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., N-acetylated derivatives) for structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.